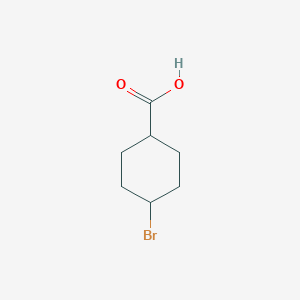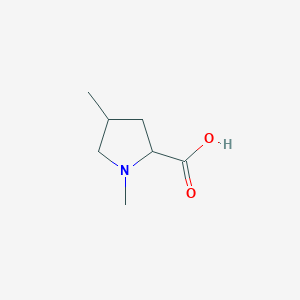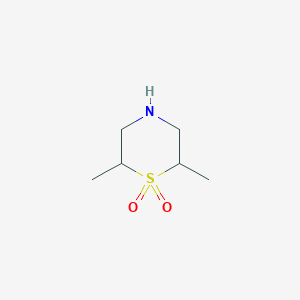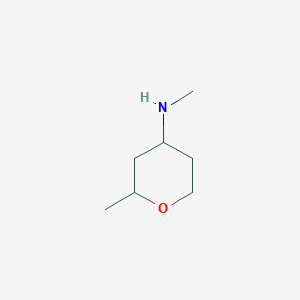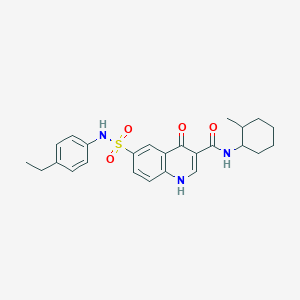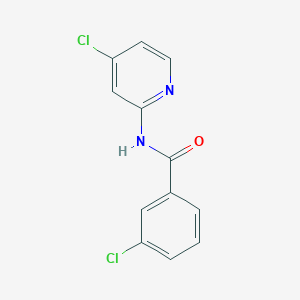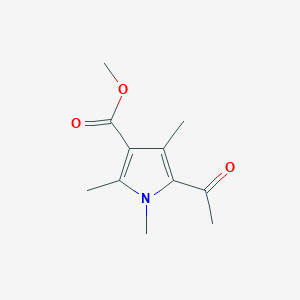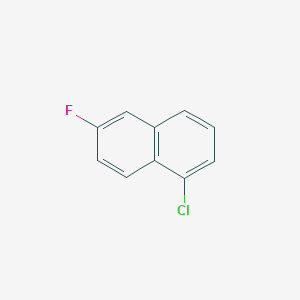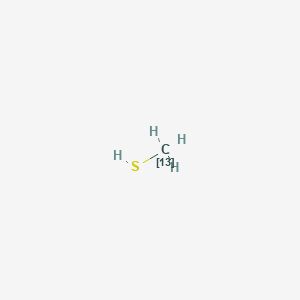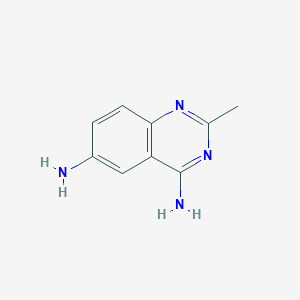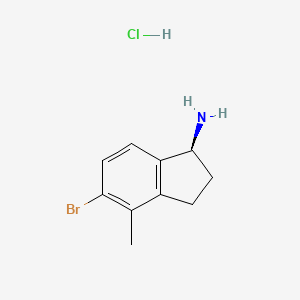
(s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride
描述
(s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and an amine group at the 1st position of the indene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride typically involves several steps:
-
Bromination: : The starting material, 4-methyl-2,3-dihydro-1h-indene, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This step introduces the bromine atom at the 5th position of the indene ring.
-
Amination: : The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 1st position. This reaction is typically carried out in a polar solvent like ethanol or methanol under reflux conditions.
-
Resolution: : The resulting racemic mixture is resolved to obtain the (s)-enantiomer using chiral resolution techniques, such as crystallization with a chiral resolving agent or chiral chromatography.
-
Hydrochloride Formation: : Finally, the free base of (s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors for better control, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
-
Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the amine group to a primary amine.
-
Substitution: : The bromine atom at the 5th position is a reactive site for nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Products include imines or oxides depending on the specific oxidizing conditions.
Reduction: The major product is the reduced amine or debrominated indene derivative.
Substitution: The major products are the substituted indene derivatives where the bromine atom is replaced by the nucleophile.
科学研究应用
(s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound is studied for its potential biological activities, including its interaction with various biological targets such as enzymes and receptors.
-
Medicine: : Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with neurological or anti-inflammatory properties.
-
Industry: : It is used in the development of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism of action of (s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
Similar Compounds
5-Bromo-2,3-dihydro-1h-inden-1-amine hydrochloride: Lacks the methyl group at the 4th position, which may influence its reactivity and biological activity.
4-Methyl-2,3-dihydro-1h-inden-1-amine hydrochloride:
5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine: The free base form without the hydrochloride salt, which may have different solubility and stability characteristics.
Uniqueness
(s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride is unique due to the specific combination of substituents on the indene ring, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups, along with the amine functionality, makes it a versatile compound for various synthetic and research applications.
属性
IUPAC Name |
(1S)-5-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-6-7-3-5-10(12)8(7)2-4-9(6)11;/h2,4,10H,3,5,12H2,1H3;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNCZQLSTVTANK-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC2N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1CC[C@@H]2N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903557-50-6 | |
| Record name | 1H-Inden-1-amine, 5-bromo-2,3-dihydro-4-methyl-, hydrochloride (1:1), (1S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=903557-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(16Alpha)-21-[(Ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B3332456.png)
![{3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine](/img/structure/B3332464.png)
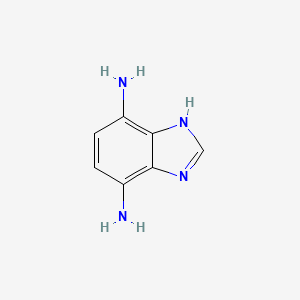
![(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B3332473.png)
